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Compound of Interest

Compound Name:
5-Fluoropyridine-2-sulfonyl

chloride

Cat. No.: B1444762 Get Quote

In the landscape of modern drug discovery and development, the strategic selection of

chemical building blocks is paramount. These foundational reagents dictate the accessible

chemical space and ultimately shape the pharmacological profile of novel therapeutic agents.

Among the vast arsenal of heterocyclic scaffolds, 5-Fluoropyridine-2-sulfonyl chloride has

emerged as a reagent of significant interest. Its unique confluence of a highly electron-deficient

aromatic system and a reactive sulfonyl chloride handle makes it an invaluable tool for

medicinal chemists.

This guide provides an in-depth analysis of the chemical structure and bonding of 5-
Fluoropyridine-2-sulfonyl chloride. By dissecting its molecular architecture and electronic

properties, we can elucidate the principles that govern its reactivity and appreciate its utility in

the synthesis of complex, biologically active molecules. This understanding is critical for

researchers, scientists, and drug development professionals seeking to leverage this powerful

scaffold in their synthetic campaigns. The incorporation of fluorine, a common strategy in

medicinal chemistry, further enhances its appeal by offering a means to fine-tune crucial drug-

like properties such as metabolic stability and binding affinity[1].

Molecular Architecture and Physicochemical Profile
5-Fluoropyridine-2-sulfonyl chloride is a crystalline solid at room temperature. Its

fundamental structure consists of a six-membered pyridine ring, which is substituted at the 2-

position with a sulfonyl chloride (-SO₂Cl) group and at the 5-position with a fluorine atom.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1444762?utm_src=pdf-interest
https://www.benchchem.com/product/b1444762?utm_src=pdf-body
https://www.benchchem.com/product/b1444762?utm_src=pdf-body
https://www.benchchem.com/product/b1444762?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/9/7728
https://www.benchchem.com/product/b1444762?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1444762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 1060802-47-2 [2]

Molecular Formula C₅H₃ClFNO₂S [2]

Molecular Weight 195.60 g/mol [2]

SMILES
O=S(C1=NC=C(F)C=C1)

(Cl)=O
[2]

Storage
Inert atmosphere, store in

freezer, under -20°C
[2]

The pyridine ring, an aromatic heterocycle, is inherently planar. Computational studies and

crystallographic analysis of related structures, such as 5-chloro-2-fluoropyridine, confirm the

planarity of the ring system[3][4]. The sulfonyl chloride group is positioned adjacent to the ring

nitrogen, a key feature influencing the molecule's electronic landscape. The chlorine atom of

the sulfonyl chloride moiety typically sits above the plane of the ring[5].

Caption: 2D Chemical Structure of 5-Fluoropyridine-2-sulfonyl chloride.

Electronic Landscape: The Interplay of Inductive
and Resonance Effects
The reactivity of 5-Fluoropyridine-2-sulfonyl chloride is a direct consequence of its electronic

structure. Three key features synergize to create a highly electrophilic molecule:

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than

carbon, leading to an inductive withdrawal of electron density from the ring. This makes the

pyridine ring inherently electron-deficient compared to benzene.

The 5-Fluoro Substituent: The fluorine atom exerts a powerful inductive effect (-I) due to its

high electronegativity, further withdrawing electron density from the aromatic system. While it

can theoretically donate a lone pair via a mesomeric (+M) or resonance effect, for halogens,

the inductive effect is overwhelmingly dominant.
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The 2-Sulfonyl Chloride Group: The -SO₂Cl group is one of the most potent electron-

withdrawing groups in organic chemistry. The sulfur atom is in a high oxidation state (+6) and

is bonded to three highly electronegative atoms (two oxygens and one chlorine). This group

strongly deactivates the ring through both inductive (-I) and mesomeric (-M) effects.

The cumulative result of these features is a pyridine ring that is exceptionally electron-poor.

This electronic depletion is relayed to the sulfonyl group, rendering the sulfur atom intensely

electrophilic and thus highly susceptible to nucleophilic attack. This heightened electrophilicity

is the cornerstone of its utility as a synthetic reagent.

Synthesis and Reactivity: A Gateway to
Sulfonamides
3.1. Synthesis of the Reagent

While specific synthesis routes for 5-Fluoropyridine-2-sulfonyl chloride are proprietary or

found in patent literature, the synthesis of analogous pyridinesulfonyl chlorides provides a

validated blueprint[6]. A common and effective method involves a Sandmeyer-type reaction

starting from the corresponding aminopyridine. For example, 2-chloropyridine-5-sulfonyl

chloride is synthesized from 2-chloro-5-aminopyridine[7]. The process involves:

Diazotization: The primary amine is treated with a nitrite source (e.g., sodium nitrite) in a

strong acid to form a diazonium salt.

Sulfonyl Chloride Formation: The diazonium salt solution is then added to a mixture

containing sulfur dioxide and a copper chloride catalyst, which facilitates the introduction of

the -SO₂Cl group[7][8].

This established methodology provides a reliable pathway for accessing pyridyl sulfonyl

chlorides from readily available amino-pyridine precursors.

3.2. Core Reactivity: Sulfonamide Formation

The primary and most valuable reaction of 5-Fluoropyridine-2-sulfonyl chloride is its

coupling with primary or secondary amines to form stable sulfonamides[9]. This reaction is a

cornerstone of medicinal chemistry for constructing complex drug candidates.
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The mechanism is a classic nucleophilic acyl substitution at the sulfur center:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the highly electrophilic sulfur

atom of the sulfonyl chloride.

Tetrahedral Intermediate: A transient, tetrahedral intermediate is formed.

Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled,

collapsing the intermediate and re-forming the sulfur-oxygen double bonds.

Deprotonation: A base (often an excess of the amine itself or a non-nucleophilic base like

triethylamine) removes a proton from the nitrogen to yield the final, neutral sulfonamide

product.

This reaction is highly efficient and tolerant of a wide variety of functional groups, making it

ideal for both early-stage library synthesis and late-stage functionalization of complex

molecules[10].

5-Fluoropyridine-2-sulfonyl chloride
+ Primary/Secondary Amine (R-NH₂)

Nucleophilic Attack
Amine nitrogen attacks the
electrophilic sulfur atom.

Step 1 Formation of Tetrahedral IntermediateStep 2 Leaving Group Departure
Chloride ion is expelled.

Step 3 Deprotonation
A base removes a proton from nitrogen.

Step 4 Stable Sulfonamide Product

Click to download full resolution via product page

Caption: Experimental workflow for sulfonamide synthesis.

Field-Proven Insights for Drug Development
Professionals
The true value of 5-Fluoropyridine-2-sulfonyl chloride lies not just in its reactivity but in the

properties it imparts to the final molecule.

Causality in Experimental Choices: Why choose this specific building block? The 5-

fluoropyridyl moiety is not a passive spectator. Its strong electron-withdrawing nature

enhances the acidity of the N-H proton in the resulting sulfonamide (if formed from a primary

amine). This N-H bond can act as a potent hydrogen bond donor, a critical interaction for
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molecular recognition at a biological target. Furthermore, the fluorine atom itself can engage

in favorable orthogonal interactions, including F⋯π and other non-covalent bonds, which

can be crucial for optimizing binding affinity and selectivity[5].

Self-Validating Protocols: The synthesis of sulfonamides from sulfonyl chlorides is a robust

and well-established transformation[11]. The progress of the reaction can be easily

monitored by techniques like TLC or LC-MS, observing the consumption of the starting

amine and the appearance of the higher molecular weight sulfonamide product. The distinct

¹H and ¹⁹F NMR signals of the fluoropyridyl group provide clear spectroscopic handles for

characterization and purity assessment of the final compound.

Authoritative Grounding in Medicinal Chemistry: The sulfonamide functional group is a

privileged scaffold in drug design, present in a wide array of approved drugs, including

diuretics, antibiotics, and protease inhibitors. The pyridine ring is another key heterocyclic

motif found in numerous pharmaceuticals. By combining these two validated

pharmacophores with the strategic placement of a fluorine atom, 5-Fluoropyridine-2-
sulfonyl chloride provides an efficient entry point to novel chemical entities with a high

probability of possessing desirable drug-like properties. Molecules bearing sulfonyl fluoride

groups, close relatives of sulfonyl chlorides, have also gained significant traction as covalent

protein modifiers and biological probes, highlighting the broad utility of the sulfur(VI)

exchange (SuFEx) platform in chemical biology[12][13].

Conclusion
5-Fluoropyridine-2-sulfonyl chloride is more than just a reagent; it is a strategic tool for

molecular design. Its chemical architecture is exquisitely tuned for reactivity, with the electron-

deficient fluoropyridine core activating the sulfonyl chloride group for efficient coupling with

amines. The resulting sulfonamides carry forward the unique structural and electronic features

of the parent building block, providing a robust platform for developing next-generation

therapeutics. A thorough understanding of its structure, bonding, and reactivity empowers

researchers to harness its full potential, accelerating the discovery of novel compounds with

significant therapeutic promise.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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